molecular formula C14H13ClN4OS B2854110 2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide CAS No. 338395-64-5

2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide

Cat. No.: B2854110
CAS No.: 338395-64-5
M. Wt: 320.8
InChI Key: XZVHNYUSNHGUGE-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group attached to a sulfanyl moiety, which is further connected to an isonicotinoyl hydrazonamide structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Coupling with Isonicotinoyl Hydrazide: The intermediate is then coupled with isonicotinoyl hydrazide under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Cyclization: The final step involves cyclization to form the desired 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide compound. This step may require specific conditions such as heating or the use of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of the chlorophenyl and sulfanyl groups may allow it to bind to enzymes or receptors, modulating their activity. The isonicotinoyl hydrazonamide moiety could also play a role in its biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl phenyl sulfone
  • (4-chlorophenylthio)acetic acid
  • Bis(4-chlorophenyl) sulfone

Uniqueness

Compared to similar compounds, 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the other compounds listed. For example, the presence of the isonicotinoyl hydrazonamide moiety may confer additional biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-11-1-3-12(4-2-11)21-9-13(16)18-19-14(20)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHNYUSNHGUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NNC(=O)C2=CC=NC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC/C(=N/NC(=O)C2=CC=NC=C2)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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